
5-Chloro-3-(2-methoxyethoxy)benzofuran-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Chloro-3-(2-methoxyethoxy)benzofuran-2-carboxylic acid is a benzofuran derivative. Benzofuran compounds are known for their wide range of biological and pharmacological activities, making them significant in the field of drug discovery . This particular compound is used primarily for research purposes and is a valuable building block in organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-3-(2-methoxyethoxy)benzofuran-2-carboxylic acid typically involves the following steps:
Formation of the Benzofuran Core: The benzofuran core can be synthesized through various methods, including cyclization reactions involving phenols and aldehydes or ketones.
Etherification: The 3-position is functionalized with a 2-methoxyethoxy group through etherification reactions, often using alkyl halides and a base.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures .
Chemical Reactions Analysis
Types of Reactions
5-Chloro-3-(2-methoxyethoxy)benzofuran-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to reduce double bonds.
Substitution: The chlorine atom can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted benzofuran compounds .
Scientific Research Applications
5-Chloro-3-(2-methoxyethoxy)benzofuran-2-carboxylic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 5-Chloro-3-(2-methoxyethoxy)benzofuran-2-carboxylic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways . The exact mechanism can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Psoralen: Used in the treatment of skin diseases such as cancer or psoriasis.
8-Methoxypsoralen: Another benzofuran derivative with similar applications.
Angelicin: Known for its therapeutic effects in skin conditions.
Uniqueness
5-Chloro-3-(2-methoxyethoxy)benzofuran-2-carboxylic acid is unique due to its specific functional groups, which confer distinct chemical properties and biological activities. Its combination of a chlorine atom, a methoxyethoxy group, and a carboxylic acid group makes it a versatile compound for various research applications .
Properties
Molecular Formula |
C12H11ClO5 |
|---|---|
Molecular Weight |
270.66 g/mol |
IUPAC Name |
5-chloro-3-(2-methoxyethoxy)-1-benzofuran-2-carboxylic acid |
InChI |
InChI=1S/C12H11ClO5/c1-16-4-5-17-10-8-6-7(13)2-3-9(8)18-11(10)12(14)15/h2-3,6H,4-5H2,1H3,(H,14,15) |
InChI Key |
DDJMBZWCVFQELI-UHFFFAOYSA-N |
Canonical SMILES |
COCCOC1=C(OC2=C1C=C(C=C2)Cl)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-Methyl-2,5-dioxaspiro[3.4]octan-7-amine](/img/structure/B13006960.png)
![2-(4-Fluorophenyl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B13006965.png)
![3-Benzyloxycarbonyl-3-azabicyclo[3.1.1]heptane-6-carboxylic acid](/img/structure/B13006972.png)
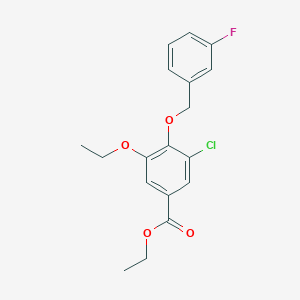
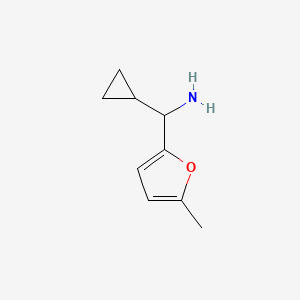
![2-{Bicyclo[1.1.1]pentan-1-yl}acetaldehyde](/img/structure/B13007001.png)
![tert-Butyl 6-methoxy-2-oxospiro[indoline-3,3'-pyrrolidine]-1'-carboxylate](/img/structure/B13007008.png)
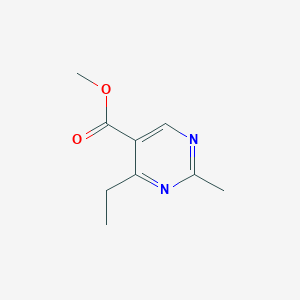
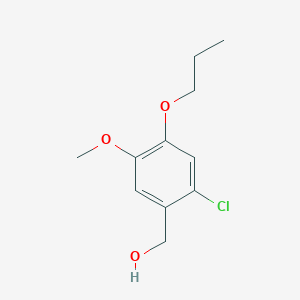
![8-Oxabicyclo[3.2.1]oct-6-en-3-ol](/img/structure/B13007034.png)
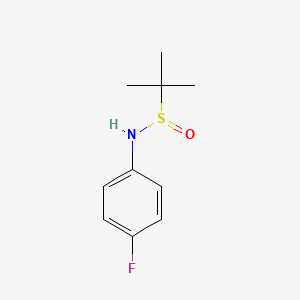
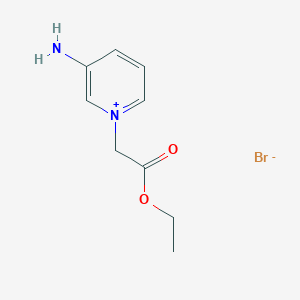
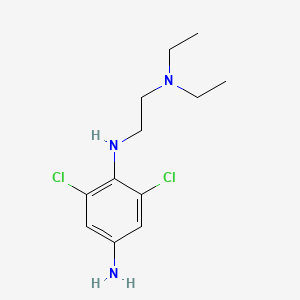
![tert-Butyl propyl(3,4,5,6-tetrahydro-[2,3'-bipyridin]-2'-yl)carbamate](/img/structure/B13007058.png)
